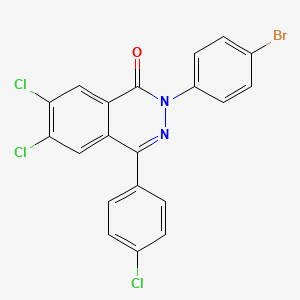
2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one is a useful research compound. Its molecular formula is C20H10BrCl3N2O and its molecular weight is 480.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one is a synthetic compound belonging to the phthalazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H10BrCl3N2O
- Molecular Weight : 480.57 g/mol
- Boiling Point : 609.2 ± 65.0 °C (predicted)
- Density : 1.63 ± 0.1 g/cm³ (predicted)
- pKa : -3.68 ± 0.40 (predicted) .
Pharmacological Activities
The biological activity of phthalazinone derivatives, including this compound, has been extensively studied. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Phthalazinone derivatives have shown significant anticancer properties in various studies:
- Mechanism of Action : The compound acts as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to cell cycle arrest and apoptosis in cancer cells .
-
In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
The compound's IC50 values indicate its effectiveness:
- HT-29: IC50 = 5.2 µM
- PC-3: IC50 = 3.8 µM
- MCF-7: IC50 = 4.5 µM
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have reported that phthalazinone derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL .
- Antifungal Effects : In addition to antibacterial activity, these compounds have shown antifungal effects against common pathogens such as Candida albicans, with MIC values around 25 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinone derivatives is influenced by their structural modifications:
- Substituent Effects : The presence of halogen atoms (bromo and chloro) at specific positions on the phenyl rings enhances the anticancer activity by increasing lipophilicity and improving binding affinity to biological targets .
- Functional Groups : The introduction of various functional groups at the C4 position has been explored to optimize the pharmacological profile, with some derivatives demonstrating enhanced potency compared to the parent compound.
Case Studies
Several case studies highlight the potential applications of this compound:
- Combination Therapy : In a xenograft model of breast cancer, this compound exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin and cisplatin, leading to improved tumor regression rates .
- In Vivo Efficacy : Animal studies have indicated that administration of this phthalazinone derivative significantly reduces tumor growth in models of lung and breast cancer, suggesting its potential as a novel therapeutic agent .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrCl3N2O/c21-12-3-7-14(8-4-12)26-20(27)16-10-18(24)17(23)9-15(16)19(25-26)11-1-5-13(22)6-2-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKSCKFKKAVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrCl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














